molecular formula C16H17NO2 B12610451 1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one CAS No. 649747-85-3

1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one

Cat. No.: B12610451
CAS No.: 649747-85-3
M. Wt: 255.31 g/mol
InChI Key: JPTOBNRHUBNTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one is an organic compound with a complex structure that includes a hydroxy group, a methylanilino group, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-5-methylbenzaldehyde with 2-methylaniline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reduced to the corresponding amine, followed by acetylation to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methylanilino group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 2-Hydroxy-5-methylacetophenone
  • 2-Hydroxy-5-methoxyphenyl ethanone
  • 2-Hydroxy-5-methylbenzaldehyde

Comparison: 1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one is unique due to the presence of both the hydroxy and methylanilino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

649747-85-3

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

1-[2-hydroxy-5-[(2-methylanilino)methyl]phenyl]ethanone

InChI

InChI=1S/C16H17NO2/c1-11-5-3-4-6-15(11)17-10-13-7-8-16(19)14(9-13)12(2)18/h3-9,17,19H,10H2,1-2H3

InChI Key

JPTOBNRHUBNTJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC2=CC(=C(C=C2)O)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.